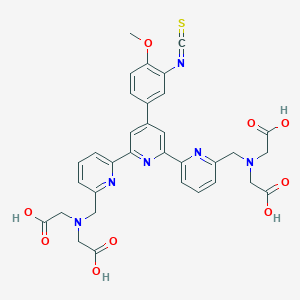
Tmt-NSC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tmt-NSC, or 2-(trimethylammonium)ethyl methanethiosulfonate N-oxide, is a unique chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. Tmt-NSC is a thiol-reactive compound that can be used to selectively label proteins, peptides, and other biomolecules.
Scientific Research Applications
Tmt-NSC has a wide range of scientific research applications, including proteomics, metabolomics, and drug discovery. Tmt-NSC can be used to selectively label proteins and peptides, allowing for their identification and quantification. This technique is particularly useful in the field of proteomics, where researchers aim to identify and quantify all the proteins present in a given sample. Tmt-NSC can also be used to study protein-protein interactions and post-translational modifications.
Mechanism Of Action
Tmt-NSC works by reacting with thiol groups on proteins and peptides. The reaction is highly selective, as thiol groups are only present on a small subset of amino acids. Once labeled, the protein or peptide can be identified and quantified using mass spectrometry. Tmt-NSC labeling is irreversible, which means that the labeled biomolecules cannot be unlabeled or modified further.
Biochemical And Physiological Effects
Tmt-NSC labeling does not appear to have any significant biochemical or physiological effects on the labeled biomolecules. Studies have shown that Tmt-NSC labeling does not affect protein function or stability. However, it is important to note that Tmt-NSC labeling can only be used on proteins and peptides that have accessible thiol groups. Therefore, Tmt-NSC labeling cannot be used to study proteins that do not have thiol groups, such as membrane proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tmt-NSC labeling is its high selectivity and sensitivity. Tmt-NSC labeling can be used to identify and quantify proteins and peptides at low concentrations. Additionally, Tmt-NSC labeling is irreversible, which means that the labeled biomolecules cannot be modified further. This makes Tmt-NSC labeling a highly reliable technique for studying proteins and peptides.
However, Tmt-NSC labeling does have some limitations. As mentioned previously, Tmt-NSC labeling can only be used on proteins and peptides that have accessible thiol groups. Therefore, Tmt-NSC labeling cannot be used to study proteins that do not have thiol groups, such as membrane proteins. Additionally, Tmt-NSC labeling can be affected by the presence of other thiol-containing compounds, such as glutathione.
Future Directions
For Tmt-NSC research include the development of new Tmt-NSC analogs and the use of Tmt-NSC labeling in drug discovery.
Synthesis Methods
Tmt-NSC can be synthesized by reacting trimethylamine with methanethiosulfonate N-oxide. The reaction occurs under mild conditions and produces a highly pure and stable product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
properties
CAS RN |
157837-77-9 |
|---|---|
Product Name |
Tmt-NSC |
Molecular Formula |
C33H30N6O9S |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C33H30N6O9S/c1-48-29-9-8-20(10-28(29)34-19-49)21-11-26(24-6-2-4-22(35-24)13-38(15-30(40)41)16-31(42)43)37-27(12-21)25-7-3-5-23(36-25)14-39(17-32(44)45)18-33(46)47/h2-12H,13-18H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChI Key |
LLAAIHCOOOWFFP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
Other CAS RN |
157837-77-9 |
Related CAS |
142958-33-6 (tetra-hydrochloride salt) |
synonyms |
4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine 4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine, tetrasodium salt TMT-NSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




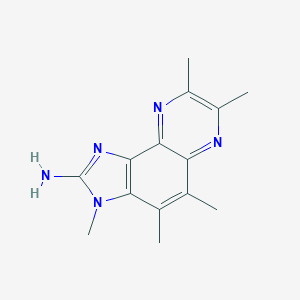
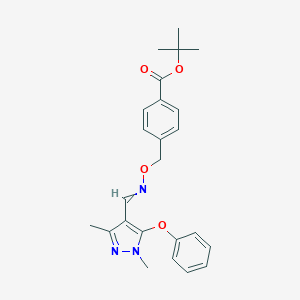

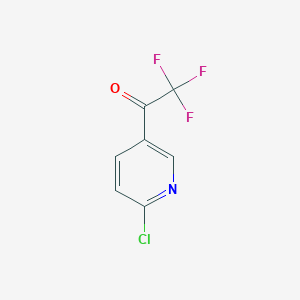
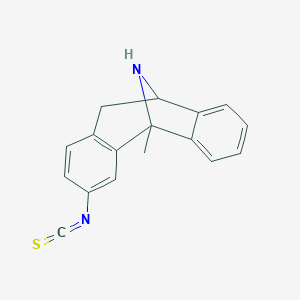
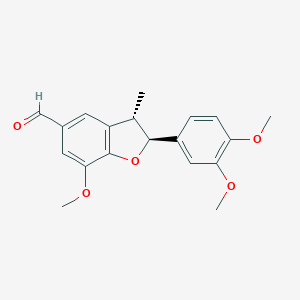
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
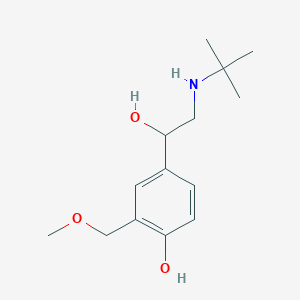
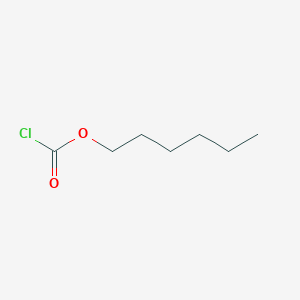
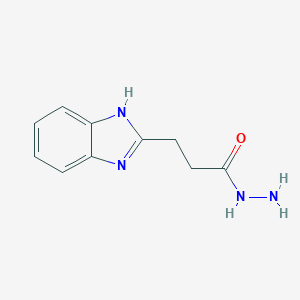
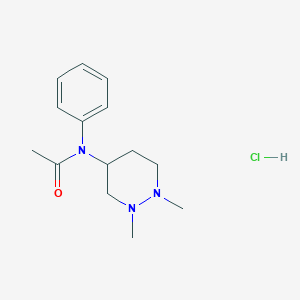
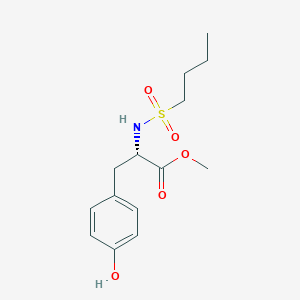
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)